molecular formula C21H20ClN5O3S B12705790 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride CAS No. 94109-86-1

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride

Cat. No.: B12705790
CAS No.: 94109-86-1
M. Wt: 457.9 g/mol
InChI Key: PCNOLKUOZVRKFF-UHFFFAOYSA-N
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Description

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its complex structure, which includes an indazolium core, a phenoxysulphonyl group, and an azo linkage. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride typically involves multiple steps:

    Formation of the Indazolium Core: The indazolium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azo Group: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Attachment of the Phenoxysulphonyl Group: The phenoxysulphonyl group is introduced through a sulfonation reaction, where the aromatic ring is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Controlling reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the azo group or aromatic rings.

    Reduction Products: Amines formed from the cleavage of the azo linkage.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the manufacturing of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets such as proteins, nucleic acids, and other biomolecules. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The phenoxysulphonyl group may also interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with a simpler structure, commonly used as a pH indicator.

    Congo Red: A bis-azo dye used in histology for staining amyloid proteins.

    Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.

Uniqueness

6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is unique due to its complex structure, which imparts specific chemical properties and reactivity. The presence of the indazolium core and phenoxysulphonyl group distinguishes it from simpler azo dyes, making it suitable for specialized applications in research and industry.

Properties

CAS No.

94109-86-1

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;chloride

InChI

InChI=1S/C21H19N5O3S.ClH/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;/h3-14,22H,1-2H3;1H

InChI Key

PCNOLKUOZVRKFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C.[Cl-]

Origin of Product

United States

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